

4,5-Dibromothiazole: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dibromothiazole

Cat. No.: B3029471

[Get Quote](#)

This guide provides an in-depth exploration of **4,5-dibromothiazole**, a pivotal heterocyclic building block for researchers, medicinal chemists, and materials scientists. We will delve into its core physical and chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to empower your research and development endeavors.

Core Properties of 4,5-Dibromothiazole

4,5-Dibromothiazole is a halogenated, five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The strategic placement of two bromine atoms on the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecular architectures through various cross-coupling reactions.

Table 1: Physical and Chemical Properties of **4,5-Dibromothiazole**

Property	Value	Source(s)
Molecular Formula	C_3HBr_2NS	--INVALID-LINK--
Molecular Weight	242.92 g/mol	--INVALID-LINK--
CAS Number	67594-67-6	ChemicalBook[1]
Appearance	Solid (predicted)	General knowledge
Melting Point	75 °C	Huayuan World[2]
Boiling Point	270.5 ± 20.0 °C (Predicted)	Huayuan World[2]
Density	2.324 ± 0.06 g/cm ³ (Predicted)	Huayuan World[2]
Solubility	Expected to be soluble in common organic solvents like methanol, DMF, and DMSO.	General chemical principles

Synthesis and Spectroscopic Characterization

The synthesis of the complete family of bromothiazoles, including **4,5-dibromothiazole**, has been systematically optimized to avoid the use of hazardous elemental bromine. The following protocol is adapted from the work of Uzelac and Rasmussen, providing a reliable method for its preparation.[3][4]

Optimized Synthesis Protocol

The synthesis of **4,5-dibromothiazole** is achieved through a sequential bromination-debromination strategy, starting from commercially available thiazole. A key intermediate is the readily synthesized 2,4,5-tribromothiazole.

Experimental Protocol: Synthesis of **4,5-Dibromothiazole** via Debromination of 2,4,5-Tribromothiazole[3][4]

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-tribromothiazole (1.0 equivalent).

- Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent such as diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.
- Debromination: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for a specified period.
- Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **4,5-dibromothiazole**.

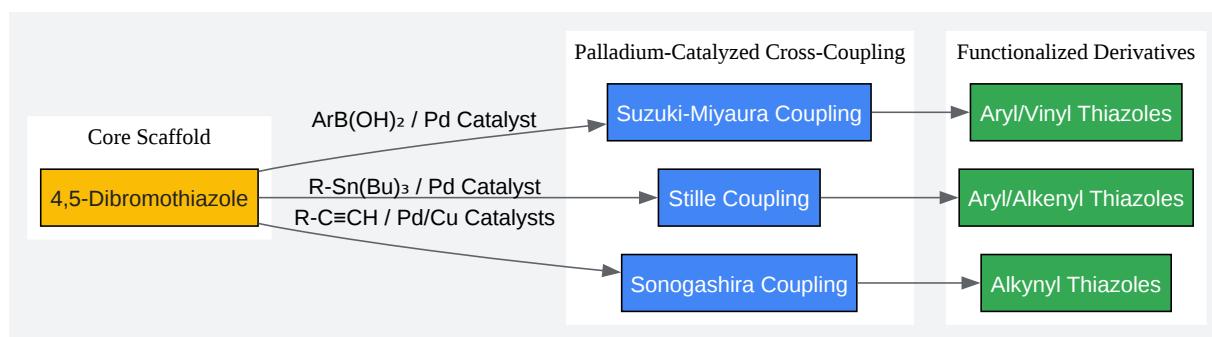
Spectroscopic Data

The structural confirmation of **4,5-dibromothiazole** is achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for **4,5-Dibromothiazole**[\[3\]](#)[\[4\]](#)

Nucleus	Solvent	Chemical Shift (δ) in ppm
^1H NMR	CDCl_3	8.52 (s, 1H)
^{13}C NMR	CDCl_3	150.1, 120.3, 110.2

Reactivity and Synthetic Utility


The two bromine atoms at the C4 and C5 positions of the thiazole ring are the primary sites of reactivity, making **4,5-dibromothiazole** a valuable precursor for creating diverse molecular structures. The differential electronic environment of these positions allows for potential regioselective functionalization through palladium-catalyzed cross-coupling reactions.

While specific literature on the reactivity of **4,5-dibromothiazole** is not as extensive as its 2,4- and 2,5-isomers, its behavior can be predicted based on the well-established principles of cross-coupling chemistry on halogenated heterocycles.[5][6] The C4 and C5 positions are both susceptible to coupling, and selectivity may be achieved by careful control of reaction conditions.

Key Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds with aryl or vinyl boronic acids or esters.[7][8] It is a powerful tool for introducing aromatic and unsaturated moieties at the C4 and/or C5 positions.
- Stille Coupling: The Stille reaction utilizes organostannane reagents to form carbon-carbon bonds.[9][10][11][12] It is known for its tolerance of a wide range of functional groups.
- Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is essential for synthesizing acetylenic derivatives.[13][14][15][16]

The following diagram illustrates the potential of **4,5-dibromothiazole** as a scaffold in these key cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Reactivity of **4,5-dibromothiazole** in cross-coupling reactions.

Applications in Research and Development

The thiazole nucleus is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs.[\[17\]](#)[\[18\]](#) The ability to functionalize the **4,5-dibromothiazole** core makes it an attractive starting material for the synthesis of novel therapeutic agents and advanced materials.

Medicinal Chemistry

Derivatives of brominated thiazoles are key intermediates in the synthesis of a wide range of biologically active compounds.[\[17\]](#) Although specific examples for the 4,5-isomer are less common in the literature, its potential as a scaffold for kinase inhibitors, antimicrobial, and anti-inflammatory agents is significant.[\[18\]](#) The introduction of diverse substituents at the C4 and C5 positions allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Materials Science

Thiazole-containing conjugated polymers and small molecules are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[\[19\]](#) The bromine atoms on **4,5-dibromothiazole** serve as convenient handles for polymerization reactions, such as Stille and Suzuki couplings, to construct highly conjugated systems with tailored electronic properties.

Safety and Handling

As with all halogenated organic compounds, **4,5-dibromothiazole** should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) for this isomer is not readily available, the hazards are expected to be similar to other dibromothiazoles.[\[20\]](#)[\[21\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[20\]](#)[\[22\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[20\]](#)

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]
- Disposal: Dispose of in accordance with local, state, and federal regulations.[20]

Conclusion

4,5-Dibromothiazole is a versatile and valuable building block for synthetic chemists. Its well-defined synthesis and the predictable reactivity of its carbon-bromine bonds in a variety of cross-coupling reactions provide a robust platform for the creation of novel and complex molecules. The insights and protocols detailed in this guide are intended to facilitate its use in the discovery and development of new pharmaceuticals and advanced functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dibromothiazole | 67594-67-6 [amp.chemicalbook.com]
- 2. 4,5-二溴噻唑_分子量_结构式_性质_CAS号【67594-67-6】_化源网 [chemsrc.com]
- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 2,5-DIBROMOTHIAZOLE | 4175-78-4 [chemicalbook.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4,5-Dibromothiazole: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029471#4-5-dibromothiazole-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com